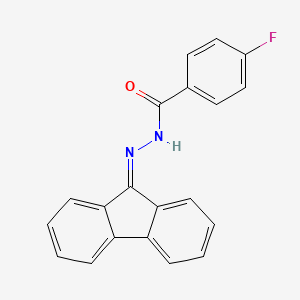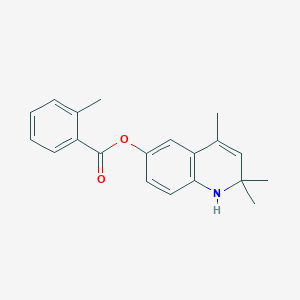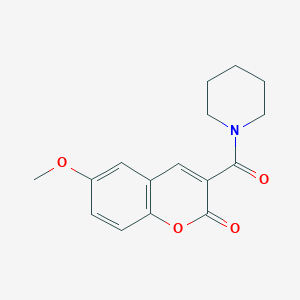
N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-9H-fluoren-9-ylidene-4-fluorobenzohydrazide, also known as FFBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FFBH is a fluorescent probe that is used to detect and study various biological molecules.
Mecanismo De Acción
N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide works by binding to biological molecules and emitting fluorescent light when excited by a specific wavelength of light. The mechanism of action of N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide involves the formation of a complex between N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide and the biological molecule of interest. The complex emits fluorescent light when excited by a specific wavelength of light, which can be detected and measured using specialized equipment.
Biochemical and Physiological Effects:
N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide has been shown to have minimal biochemical and physiological effects on living cells and tissues. N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide is non-toxic and does not interfere with the normal function of biological molecules. However, it is important to note that N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can bind to specific biological molecules, which may affect their function in certain experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide has several advantages for lab experiments, including its high sensitivity, specificity, and ease of use. N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can be used in a variety of experimental conditions and is compatible with a wide range of biological molecules. However, N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide also has some limitations, such as its susceptibility to photobleaching and the need for specialized equipment to detect and measure fluorescence.
Direcciones Futuras
There are several future directions for the use of N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide in scientific research. One potential direction is the development of new N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide derivatives with improved properties, such as increased sensitivity and specificity. Another potential direction is the use of N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide in combination with other fluorescent probes to study complex biological systems. Additionally, N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can be used in the development of new diagnostic and therapeutic tools for various diseases.
Métodos De Síntesis
The synthesis of N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide involves the reaction of 4-fluorobenzohydrazide with 9H-fluorene-9-carbaldehyde. The reaction is catalyzed by a base and yields N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide as a yellow powder. The purity of N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can be determined by thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide has been widely used in scientific research as a fluorescent probe to detect and study various biological molecules, such as proteins, enzymes, and nucleic acids. N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can be used in imaging studies to visualize the distribution of these molecules in living cells and tissues. Additionally, N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can be used in biochemical assays to measure the activity of enzymes and the binding affinity of proteins to other molecules.
Propiedades
IUPAC Name |
N-(fluoren-9-ylideneamino)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O/c21-14-11-9-13(10-12-14)20(24)23-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPAYHGJMMUBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)


![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)

![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)

![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)
